Bienvenue dans la boutique en ligne BenchChem!

Colistin adjuvant-1

Colistin resistance MIC reduction Antibiotic adjuvant

Colistin adjuvant-1 (CAS 2862800-15-3) is a synthetic benzimidazole derivative designed as a colistin potentiator for multidrug-resistant Gram-negative bacterial infections. The compound is a second-generation analogue of the IKK-β inhibitor IMD-0354, incorporating a benzimidazole moiety as an amide isostere, which confers enhanced colistin potentiation activity compared to the parent scaffold.

Molecular Formula C16H7F9N2O
Molecular Weight 414.22 g/mol
Cat. No. B12422792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColistin adjuvant-1
Molecular FormulaC16H7F9N2O
Molecular Weight414.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)O)C2=NC3=C(C=C(C=C3N2)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C16H7F9N2O/c17-14(18,19)6-1-2-8(11(28)5-6)13-26-10-4-7(15(20,21)22)3-9(12(10)27-13)16(23,24)25/h1-5,28H,(H,26,27)
InChIKeyFEWKIBJEQKCCIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colistin adjuvant-1: A Second-Generation Benzimidazole Adjuvant with Defined Potency Against MDR Gram-Negative Pathogens


Colistin adjuvant-1 (CAS 2862800-15-3) is a synthetic benzimidazole derivative designed as a colistin potentiator for multidrug-resistant Gram-negative bacterial infections. The compound is a second-generation analogue of the IKK-β inhibitor IMD-0354, incorporating a benzimidazole moiety as an amide isostere, which confers enhanced colistin potentiation activity compared to the parent scaffold [1]. It functions as a non-microbicidal adjuvant that suppresses colistin resistance in clinically relevant strains of Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa, including those harboring the plasmid-borne mcr-1 gene [1].

Why Colistin adjuvant-1 Cannot Be Simply Substituted by Other Benzimidazole or Salicylanilide Colistin Adjuvants


Within the class of colistin adjuvants, the specific substitution pattern on the benzimidazole and phenol rings profoundly dictates both the magnitude of colistin MIC reduction and the degree of off-target eukaryotic kinase (NF-κB) inhibition. Simple structural analogs (e.g., replacement of 5-CF3 with 4-Cl or removal of the hydroxyl group) can abrogate activity entirely, while variations in the benzimidazole substitution (e.g., 4,6-diCl vs. 4,6-diCF3) yield orders-of-magnitude differences in eukaryotic IC50 values [1]. Therefore, generic substitution without empirical validation of both bacterial potentiation and eukaryotic selectivity profiles is scientifically unsound and may compromise experimental reproducibility or therapeutic window assessment.

Quantitative Differentiation: Colistin adjuvant-1 Performance Relative to Closest Structural and Functional Comparators


Colistin adjuvant-1 Exhibits 2-Fold Lower Colistin MIC Than Parent Compound IMD-0354 at 5 μM Against Colistin-Resistant K. pneumoniae B9 and A. baumannii 4106

In a direct head-to-head comparison using the same experimental conditions, Colistin adjuvant-1 (compound 13) reduced the colistin MIC against colistin-resistant K. pneumoniae B9 to 0.125 μg/mL, compared to 0.5 μg/mL for the parent compound IMD-0354, representing a 4-fold lower MIC. Against A. baumannii 4106, Colistin adjuvant-1 reduced the colistin MIC to 0.25 μg/mL, versus 2 μg/mL for IMD-0354, an 8-fold lower MIC. The standalone colistin MICs were 512 μg/mL (KPB9) and 2048 μg/mL (AB4106) [1]. At 3 μM, Colistin adjuvant-1 maintained a 4-fold lower colistin MIC compared to IMD-0354 against AB4106 [1].

Colistin resistance MIC reduction Antibiotic adjuvant Klebsiella pneumoniae Acinetobacter baumannii

Colistin adjuvant-1 Demonstrates 5.1-Fold More Potent NF-κB Inhibition Than IMD-0354 (IC50 0.209 μM vs 1.073 μM), Indicating Distinct Kinase Inhibition Profile

In a direct comparative assay using HEK293 recombinant cells containing an NF-κB reporter construct, Colistin adjuvant-1 (compound 13) exhibited an NF-κB inhibition IC50 of 0.209 ± 0.11 μM, whereas IMD-0354 returned an IC50 of 1.073 ± 0.06 μM [1]. This represents a 5.1-fold increase in potency against the NF-κB pathway. Notably, other highly active colistin-potentiating benzimidazole analogues (e.g., compounds 19 and 20) showed markedly reduced NF-κB inhibition (IC50 values of 17.3 μM and 27.6 μM, respectively) despite comparable or greater colistin MIC reduction [1], demonstrating that the scaffold allows decoupling of bacterial potentiation from eukaryotic kinase activity.

NF-κB inhibition IKK-β Eukaryotic kinase selectivity Therapeutic index

Colistin adjuvant-1 Plus Colistin Combination Induces Up to 1,788% Increase in ROS Generation Over Untreated Controls in A. baumannii 4106

Using the fluorescent probe 2′,7′-dichlorofluorescin diacetate (DCFH-DA), treatment of A. baumannii 4106 with the combination of Colistin adjuvant-1 (5 μM) and colistin (at MIC) resulted in a 1,788% increase in ROS levels relative to untreated cells [1]. Against K. pneumoniae B9, the combination induced a 1,327% increase in ROS [1]. In contrast, treatment with Colistin adjuvant-1 alone at 5 μM did not affect bacterial growth and induced only modest ROS increases. Inactive benzimidazole analogues (compounds 17 and 29) failed to substantially increase ROS levels against KPB9 when co-dosed with colistin [1], suggesting that ROS generation correlates with adjuvant activity.

Reactive oxygen species Mechanism of action Bacterial cell death Oxidative stress

Colistin adjuvant-1 Displays a Calculated Therapeutic Index of 84 Based on Hemolytic HD50 (252 μM) Relative to Active Colistin Potentiation Concentration (3 μM)

Hemolytic activity against defibrinated sheep blood was quantified to provide a preliminary measure of eukaryotic membrane toxicity. Colistin adjuvant-1 (compound 13) returned an HD50 of 252 μM, the highest hemolytic activity among the seven active compounds tested [1]. However, the lowest concentration at which it lowers colistin resistance below the clinical breakpoint against both AB4106 and KPB9 is 3 μM, yielding an (HD50)/(colistin potentiation concentration) index of 84 [1]. For comparison, other active benzimidazole analogues (compounds 11, 12, 19, 20, 27, 28) exhibited less than 50% lysis at 400 μM (the highest concentration tested), but their HD50 values were not reached [1].

Hemolytic activity Eukaryotic toxicity Therapeutic index Safety margin

Defined Research and Preclinical Scenarios for Colistin adjuvant-1 Based on Empirical Evidence


In Vitro Screening of Colistin Adjuvant Activity Against Panels of MDR Gram-Negative Clinical Isolates

Colistin adjuvant-1 is validated for use in broth microdilution assays at concentrations of 1–5 μM to quantify colistin MIC reduction against colistin-resistant K. pneumoniae, A. baumannii, and P. aeruginosa strains, including mcr-1-positive isolates. Its defined fold-reduction values (up to 8,192-fold at 5 μM against AB4106) provide a benchmark for comparing novel adjuvants [1].

Mechanistic Studies of ROS-Mediated Bacterial Killing in Gram-Negative Pathogens

The compound's ability to synergistically induce ROS generation with colistin (1,788% increase in AB4106) makes it a suitable chemical probe for dissecting oxidative stress pathways in colistin-resistant bacteria using DCFH-DA or similar fluorescence-based assays [1].

NF-κB Pathway Inhibition Studies in Eukaryotic Cells with Defined IC50

Colistin adjuvant-1 exhibits a well-characterized NF-κB inhibition IC50 of 0.209 μM in HEK293 reporter cells, making it a useful tool compound for studies examining the intersection of bacterial adjuvant activity and host inflammatory signaling pathways [1].

Preliminary Eukaryotic Toxicity Assessment Using Hemolysis as a Surrogate Marker

The defined HD50 (252 μM) and therapeutic index (84) allow researchers to incorporate Colistin adjuvant-1 into in vitro toxicity screening panels to benchmark the hemolytic liability of novel colistin adjuvants relative to a quantitatively characterized reference compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Colistin adjuvant-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.